2,3-二甲基-1H-吲哚-5-醇

描述

Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis

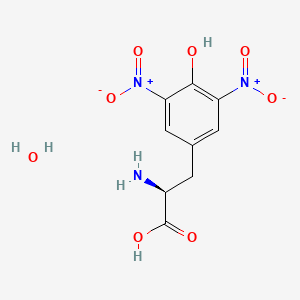

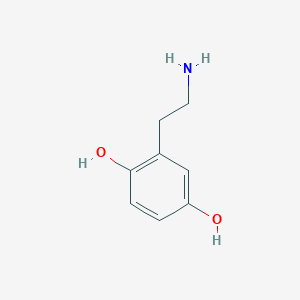

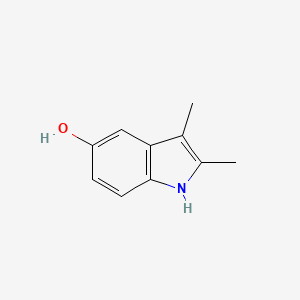

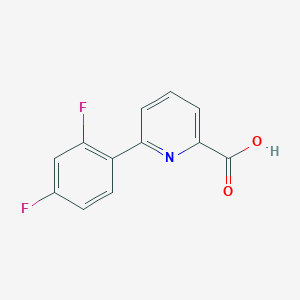

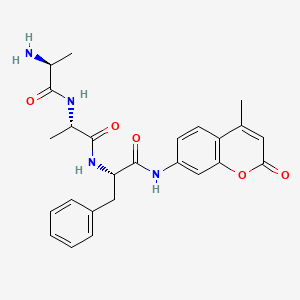

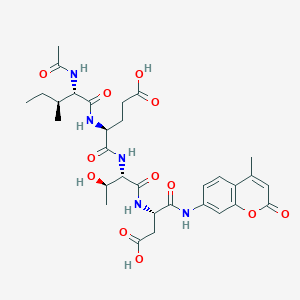

The molecular formula of 2,3-Dimethyl-1H-indol-5-ol is C10H11N . The structure is also available as a 2d Mol file .Chemical Reactions Analysis

2,3-Dimethyl-1H-indol-5-ol has been used to study the mechanism of oxidation by peroxodisulphate and peroxomonosulphate anions to 2-methylindole-2-carbaldehyde .Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dimethyl-1H-indol-5-ol is 145.2010 . More detailed physical and chemical properties were not found in the search results.科学研究应用

Cancer Treatment

Indole derivatives, including compounds like 2,3-Dimethyl-1H-indol-5-ol, have been increasingly recognized for their potential in treating cancer cells. Their application in oncology research focuses on exploiting their cytotoxic properties against various human cancer cell lines .

Antimicrobial Activity

These compounds also exhibit significant antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microorganisms, contributing to their use in developing new antimicrobial agents .

Tuberculosis Therapy

Specific indole derivatives have been investigated for their antitubercular activity. They show promise in both active and dormant states against Mycobacterium tuberculosis and Mycobacterium bovis, indicating potential applications in tuberculosis treatment .

Solar Energy Conversion

Indole derivatives closely related to 2,3-Dimethyl-1H-indol-5-ol have been studied for their role in improving photoelectric conversion efficiency in dye-sensitized solar cells. This suggests a possible application in renewable energy technologies.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of indole derivatives make them candidates for research into treatments for inflammatory disorders and oxidative stress-related conditions .

作用机制

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against certain viruses

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by 2,3-Dimethyl-1H-indol-5-ol and their downstream effects would require more detailed studies.

Result of Action

Indole derivatives have been reported to exhibit various biological activities . The specific results of the action of 2,3-Dimethyl-1H-indol-5-ol at the molecular and cellular level would need further investigation.

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are being deployed in traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . This makes the synthesis of indoles both highly topical and necessary .

属性

IUPAC Name |

2,3-dimethyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-7(2)11-10-4-3-8(12)5-9(6)10/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQDMVUJDKZHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-1H-indol-5-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

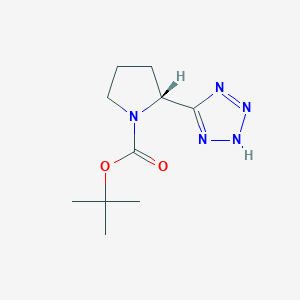

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)

![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)